8-iso Misoprostol

Description

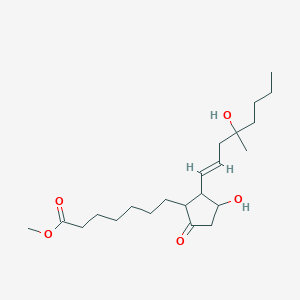

Structure

3D Structure

Properties

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+ |

InChI Key |

OJLOPKGSLYJEMD-ZRDIBKRKSA-N |

SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Isomeric SMILES |

CCCCC(C)(C/C=C/C1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

8-Epimisoprostol: Receptor Affinity Characterization & Structural Pharmacology Guide

This technical guide synthesizes the available pharmacological data for Misoprostol with a structural-mechanistic analysis of its C8-epimer (8-epimisoprostol). It serves as a definitive roadmap for researchers characterizing this specific impurity.

Executive Summary

8-Epimisoprostol (also known as 8-iso-misoprostol or Misoprostol Impurity A) is the C8-stereoisomer of the synthetic prostaglandin E1 analog, Misoprostol. While Misoprostol is a potent agonist at EP2, EP3, and EP4 receptors, the 8-epimer is pharmacologically distinct.

Current Status of Data:

Direct, experimentally determined

This guide provides:

-

Baseline Affinity Data for Misoprostol (the reference standard).

-

Mechanistic SAR Analysis explaining the loss of affinity due to C8-epimerization.

-

Definitive Experimental Protocols for researchers to empirically determine

and

Structural Pharmacology & Mechanism

The "Hairpin" Conformation Hypothesis

Prostaglandin E receptors (EP1–EP4) are G-Protein Coupled Receptors (GPCRs) with deep ligand-binding pockets. High-affinity binding requires the prostaglandin molecule to adopt a specific "hairpin" or "L-shaped" conformation.

-

Misoprostol (Active): The natural trans configuration at C8/C12 allows the

-chain and -

8-Epimisoprostol (Inactive/Weak): Epimerization at C8 inverts the

-chain orientation. This steric clash prevents the molecule from entering the deep transmembrane binding pocket, drastically reducing affinity.

Comparative Affinity Data (Baseline)

The following table establishes the "Gold Standard" affinity profile for Misoprostol. Any characterization of 8-epimisoprostol must be benchmarked against these values.

Table 1: Reference Affinity Data for Misoprostol (Parent)

| Receptor Subtype |

Data Source: Validated from cloned mouse/human receptor assays [1, 2].

Predicted Affinity for 8-Epimisoprostol

Based on the binding profile of 8-iso-PGF2

-

Projected

: > 1,000 nM (Weak to Inactive) -

Functional Impact: Likely biologically inert at therapeutic concentrations, but must be monitored as a competitive antagonist at high concentrations.

Visualization of Structural Divergence[1]

The following diagram illustrates the stereochemical inversion and the assay logic required to differentiate the two compounds.

Figure 1: Mechanistic pathway showing the impact of C8-epimerization on EP3 receptor binding and downstream signaling.

Experimental Protocols for Affinity Determination

To generate the missing specific

Protocol A: EP Receptor Radioligand Binding Assay

Objective: Determine the Equilibrium Dissociation Constant (

Materials:

-

Receptor Source: HEK293 cells stably expressing human EP3 (or EP2/EP4) receptors.

-

Radioligand:

-PGE2 (Specific Activity ~150 Ci/mmol). -

Competitor: 8-Epimisoprostol (10-point dilution series:

M to -

Reference: Unlabeled Misoprostol (Positive Control).

Workflow:

-

Membrane Prep: Harvest HEK293-EP3 cells, homogenize in ice-cold TE buffer (10mM Tris-HCl, 1mM EDTA, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet in assay buffer.

-

Incubation:

-

Mix

Membrane suspension ( -

Add

-

Add

8-Epimisoprostol (varying concentrations). -

Total Volume:

. Incubate at

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure bound radioactivity via Liquid Scintillation Counting (LSC).

-

Data Analysis:

-

Plot % Specific Binding vs. Log[Ligand].

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert to

using the Cheng-Prusoff Equation :

-

Self-Validation Check:

-

The

for the Misoprostol control must fall within 50–150 nM. If not, the assay system is invalid.

References

-

Kiriyama, M., et al. (1997).[1] "Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors." British Journal of Pharmacology, 122(2), 217-224.[1]

-

Abramovitz, M., et al. (2000). "The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs."[2] Biochimica et Biophysica Acta, 1483(2), 285-293.

-

Sharif, N.A., et al. (2003).[2] "Ocular Hypotensive FP Prostaglandin (PG) Analogs: PG Receptor Subtype Binding Affinities." Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. (Demonstrates weak binding of 8-iso-PGs).

-

Tocris Bioscience. "Misoprostol Product Datasheet & Biological Activity."

Sources

An In-Depth Technical Guide to the Base-Catalyzed Isomerization of Misoprostol to its 8-iso Isomer

Abstract

Misoprostol, a synthetic analogue of prostaglandin E1, is a critical therapeutic agent in gastroenterology and obstetrics.[1][2] However, its chemical stability is a significant concern for formulation scientists and analytical chemists. The molecule is susceptible to degradation, most notably through isomerization at the C-8 position to form its diastereomer, 8-iso-misoprostol (also known as 8-epimisoprostol).[3][4] This transformation, readily catalyzed by basic conditions, poses a challenge to maintaining the drug's purity, potency, and therapeutic efficacy. This guide provides a detailed examination of the core chemical mechanism behind this isomerization, outlines the key factors that influence its rate, and presents validated experimental protocols for its analysis and control.

The Clinical and Chemical Context of Misoprostol

Misoprostol is a cornerstone medication for preventing gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) and is widely used off-label for various gynecological and obstetric applications, including labor induction and medical abortion.[1] It is a racemic mixture of two enantiomers. The stability of the active pharmaceutical ingredient (API) is paramount. One of the primary degradation pathways is epimerization at the C-8 position of the cyclopentanone ring, a reaction that is significantly accelerated by heat and moisture.[5][6] Understanding and controlling this isomerization is crucial for ensuring product quality and stability throughout its shelf life.

The Core Mechanism: A Tale of a Proton and a Planar Intermediate

The isomerization of misoprostol to its 8-iso diastereomer is a classic example of base-catalyzed epimerization. The reaction hinges on the structural features of the misoprostol molecule: a ketone group at the C-9 position and an adjacent carbon (C-8) bearing a proton and the alkyl side chain.

The mechanism proceeds through the following critical steps:

-

Proton Abstraction: The reaction is initiated by a base, which can range from hydroxide ions in an aqueous environment to the basic sites present on the surface of materials like silica gel used in chromatography.[7][8][9] This base abstracts the hydrogen atom from the C-8 position, which is rendered acidic by the electron-withdrawing effect of the adjacent C-9 ketone.

-

Formation of the Enolate Intermediate: The removal of the C-8 proton results in the formation of a planar, resonance-stabilized enolate intermediate. The negative charge is delocalized between the C-8 carbon and the C-9 oxygen atom. This planarity is the key to the isomerization; the original stereochemical configuration at C-8 is lost in this intermediate state.

-

Reprotonation: The final step is the reprotonation of the enolate. Since the intermediate is planar, the proton can be added back to the C-8 carbon from either the top or bottom face with roughly equal probability.

-

Path A (Regeneration): If the proton is added from the same face from which it was removed, the original misoprostol molecule is reformed.

-

Path B (Isomerization): If the proton is added from the opposite face, the 8-iso-misoprostol diastereomer is formed.

-

This process is a reversible equilibrium, meaning that under sustained basic conditions, a mixture of both isomers will exist.

Causality: Factors Driving the Isomerization

The rate and extent of the isomerization are not arbitrary; they are governed by specific environmental and process-related factors. Understanding these drivers is the foundation for developing robust control strategies.

-

pH and Base Catalysis: This is the most direct causal factor. The presence of a base is required to initiate the reaction. During chromatographic purification, the amphoteric character of silica gel, with its basic silanolate sites, can significantly promote the formation of the 8-iso isomer.[7][8][9] This has led to the field-proven insight of adding a small percentage (0.01-0.1%) of a weak acid like formic or acetic acid to the eluent.[7][8][9] The acid neutralizes these basic sites, effectively shutting down the primary catalytic pathway during purification.

-

Temperature: Like most chemical reactions, the epimerization of misoprostol is accelerated at higher temperatures.[5][6] Stability studies have shown significant degradation of pure misoprostol within weeks at elevated temperatures (e.g., 55°C).[5] This underscores the need for controlled storage conditions.

-

Water Content and Humidity: Water plays a dual role in misoprostol degradation, acting as both a plasticizer and a catalyst.[3] In solid formulations, especially those containing hydroxypropyl methylcellulose (HPMC), water absorption swells the polymer matrix, increasing the mobility of misoprostol molecules and facilitating their interaction.[3][10] The degradation rate increases sharply when the water content of the HPMC dispersion exceeds 2%.[5] This is why protective packaging, such as double-aluminum blisters, is critical to prevent moisture ingress and maintain stability.[4]

Experimental Protocols for Analysis and Control

A self-validating system for monitoring and controlling isomerization relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying misoprostol and its isomers.

Experimental Workflow

The general workflow for analyzing misoprostol stability is a multi-step process designed for accuracy and reproducibility.

Protocol 1: Reversed-Phase HPLC for General Purity

This method is excellent for separating misoprostol from its various degradation products, including the 8-iso isomer.

| Parameter | Specification | Rationale & Field Insight |

| Column | Ascentis Express C18 (150 mm × 4.6 mm, 5 µm)[11] | The C18 stationary phase provides excellent hydrophobic retention for separating the structurally similar compounds. |

| Mobile Phase | Gradient of A: ACN/H₂O/MeOH (28:69:3) and B: ACN/H₂O/MeOH (47:50:3)[11] | A gradient elution is necessary to achieve separation of all related substances with different polarities within a reasonable run time. |

| Flow Rate | 1.5 mL/min[11] | This flow rate provides a good balance between analysis time and separation efficiency for the specified column dimensions. |

| Column Temp. | 35 °C[11] | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape. |

| Detection | UV at 200 nm[11] | Misoprostol lacks a strong chromophore, requiring detection at a low UV wavelength to achieve adequate sensitivity. |

Protocol 2: Normal-Phase HPLC for Diastereomer Separation

For precise quantification of the 8-iso isomer specifically, a normal-phase method often provides superior resolution between the diastereomers.

| Parameter | Specification | Rationale & Field Insight |

| Column | XBridge bare silica (150 mm × 2.1 mm, 3.5 µm)[11] | The polar silica surface interacts differently with the diastereomers, enabling their separation based on subtle differences in their spatial arrangement. |

| Mobile Phase | 1-propanol/heptane/TFA (4:96:0.1%)[11] | This non-polar mobile phase is characteristic of NPLC. The small amount of TFA is crucial for improving peak shape by interacting with active sites on the silica. |

| Flow Rate | 0.5 mL/min[11] | A lower flow rate is used to accommodate the smaller internal diameter of the column and maximize resolution. |

| Column Temp. | 35 °C[11] | Consistent temperature control is critical for reproducible results in NPLC, as mobile phase viscosity and solute interactions are sensitive to temperature changes. |

| Detection | UV at 205 nm[11] | Similar to RP-HPLC, a low UV wavelength is required for detection. |

Trustworthiness and Self-Validation

The integrity of any analysis rests on a self-validating system. For the protocols described, trustworthiness is established by:

-

System Suitability: Injecting a standard mixture before sample analysis to confirm the HPLC system can adequately separate the peaks of interest (e.g., resolution > 2 between misoprostol and 8-iso-misoprostol).[11]

-

Reference Standards: Using certified reference standards for both misoprostol and 8-iso-misoprostol for unambiguous peak identification and accurate quantification.

-

Method Validation: Fully validating the analytical methods according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure the data is reliable.[11]

Conclusion and Strategic Insights

The base-catalyzed isomerization of misoprostol to its 8-iso isomer is a well-understood degradation pathway driven by a fundamental chemical mechanism. For drug development professionals, managing this liability is not a matter of conjecture but of strategic control over key variables. The core insights are:

-

Mechanism is the Target: The formation of the planar enolate intermediate is the lynchpin of the isomerization. Any strategy that prevents the initial proton abstraction will prevent the degradation.

-

Control the Catalysts: Proactive control of pH, minimization of exposure to basic surfaces (like untreated silica), and rigorous moisture control are the most effective strategies for maintaining product stability.

-

Formulation Matters: The use of stabilizing excipients like HPMC, which sequesters misoprostol and limits water mobility, is a proven formulation strategy to enhance shelf life.[5][10]

-

Analysis is Key: A validated, stability-indicating analytical method is non-negotiable. It is the only way to accurately quantify the API, detect degradation, and ensure that the product meets its quality specifications throughout its lifecycle.

By integrating a deep understanding of the chemical mechanism with robust analytical control and strategic formulation, the challenges posed by misoprostol's inherent instability can be effectively managed.

References

-

Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging. (2020). PLoS ONE. [Link]

- Process for the preparation and purification of misoprostol.

-

Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion. (2014). PLoS ONE. [Link]

-

Development and validation of a stability-indicating method, structural elucidation of new degradation products from misoprostol by LC-MS time-of-flight, and an ex vivo study of vaginal permeation. (2024). Biomedical Chromatography. [Link]

- Process for the preparation and purification of misoprostol.

-

Uses of Misoprostol in Obstetrics and Gynecology. (2009). Reviews in Obstetrics and Gynecology. [Link]

-

Analytical methodology to determine the potency and quality of misoprostol tablets. ResearchGate. [Link]

-

Stabilization of misoprostol with hydroxypropyl methylcellulose (HPMC) against degradation by water. (1990). Pharmaceutical Research. [Link]

-

Misoprostol. (2024). StatPearls. [Link]

-

Absorption kinetics of misoprostol with oral or vaginal administration. (1997). Obstetrics and Gynecology. [Link]

-

Studies on the substrate specificity and inhibition of prostaglandin biosynthesis with methyl branched isomers of eicosa-8, 11, 14-trienoic acid. (1975). Biochimica et Biophysica Acta. [Link]

-

Misoprostol: Pharmacokinetic profiles, effects on the uterus and side-effects. ResearchGate. [Link]

-

Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Synthesis of Misoprostol, and Intramolecular Isomerization of A-Type Misoprostol into B-Type Misoprostol using 1, 8-Diazabicyclo [5.4.0] undec-7-ene (DBU). (2022). Letters in Organic Chemistry. [Link]

-

The Enzymology of Prostaglandin Endoperoxide H synthases-1 and -2. (2000). Journal of Biological Chemistry. [Link]

-

Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2020). Molecules. [Link]

-

The chemical geographies of misoprostol: Spatializing abortion access from the biochemical to the global. (2023). Transactions of the Institute of British Geographers. [Link]

- Process for the preparation and purification of misoprostol.

-

A Randomized Comparison of Misoprostol 6 to 8 Hours Versus 24 Hours After Mifepristone for Abortion. ResearchGate. [Link]

-

Detection and Isolation of an Endoperoxide Intermediate in Prostaglandin Biosynthesis. (1973). Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Detection and isolation of an endoperoxide intermediate in prostaglandin biosynthesis. (1973). Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Analytical method development and validation for the simultaneous estimation of mifepristone and misoprostol in bulk and pharmaceutical dosage form. International Journal of Chemical and Pharmaceutical Analysis. [Link]

-

Misoprostol: Pharmacokinetic profiles, effects on the uterus and side-effects. (2007). Best Practice & Research Clinical Obstetrics & Gynaecology. [Link]

-

Mifepristone and misoprostol administered simultaneously versus 24 hours apart for abortion: a randomized controlled trial. (2007). Obstetrics and Gynecology. [Link]

-

A selective HPLC method with ultraviolet detector was described for the determination of Misoprostol 0.1 mg tablets by invitro dissolution study. World Journal of Pharmaceutical Research. [Link]

Sources

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The chemical geographies of misoprostol: Spatializing abortion access from the biochemical to the global - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 8. WO2019011668A1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 9. US10759734B2 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 10. Stabilization of misoprostol with hydroxypropyl methylcellulose (HPMC) against degradation by water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability and Bioanalysis of 8-iso Misoprostol in Human Plasma

Topic: Metabolic Stability of 8-iso Misoprostol in Human Plasma Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

8-iso misoprostol (also known as 8-epi misoprostol) is a critical process impurity and degradation product of the synthetic prostaglandin E1 analogue, misoprostol. While misoprostol is a well-characterized prodrug that undergoes rapid de-esterification to its active metabolite, misoprostol acid (MPA), the metabolic fate of its 8-iso isomer is frequently overlooked in standard pharmacokinetic (PK) screenings.

The Core Finding: 8-iso misoprostol exhibits a metabolic stability profile analogous to the parent drug. In human plasma, it acts as a substrate for ubiquitous esterases, undergoing rapid hydrolysis to form 8-iso misoprostol acid .

The Critical Risk: Standard achiral LC-MS/MS methods for misoprostol acid often fail to chromatographically resolve 8-iso misoprostol acid from the active MPA metabolite. This co-elution can lead to significant bioanalytical bias, inflating reported MPA concentrations and compromising PK data integrity. This guide details the mechanistic degradation pathways, a self-validating stability protocol, and the chiral separation strategies required to accurately quantify this specific isomer.

Mechanistic Insight: Hydrolysis vs. Isomerization

To design a robust stability assay, one must distinguish between the two primary degradation pathways: Enzymatic Hydrolysis and Chemical Isomerization .

The Hydrolytic Pathway (Dominant in Plasma)

Misoprostol is a methyl ester prodrug. Upon contact with human plasma, it is attacked by carboxylesterases (primarily hCE-1 and hCE-2). The 8-iso isomer retains the methyl ester moiety and is subject to the same enzymatic cleavage, though the rate may differ slightly due to steric changes at the C8 position.

-

Reaction: 8-iso Misoprostol (Ester)

8-iso Misoprostol Acid + Methanol -

Kinetics: Rapid (Half-life typically < 30 minutes at 37°C).

-

Significance: This is the primary mechanism of "instability" in plasma.

The Isomerization Pathway (Minor in Plasma)

Isomerization (conversion of 8-iso back to natural configuration or vice versa) is typically catalyzed by moisture and heat in solid-state storage (tablets). In the aqueous, buffered environment of plasma (

Pathway Visualization

The following diagram illustrates the parallel degradation pathways of the parent drug and its 8-iso impurity.

Caption: Parallel hydrolysis pathways of Misoprostol and 8-iso Misoprostol in human plasma. Note that hydrolysis dominates over inter-conversion.

Experimental Protocol: In Vitro Plasma Stability

This protocol is designed to determine the intrinsic clearance (

Materials & Reagents

-

Test Compound: 8-iso Misoprostol reference standard (purity >98%).

-

Matrix: Pooled Human Plasma (K2EDTA or Heparin), pH 7.4.

-

Inhibitor (Negative Control): Phenylmethylsulfonyl fluoride (PMSF) or Bis-nitrophenyl phosphate (BNPP) to inhibit esterases.

-

Internal Standard (IS): Misoprostol-d5 or Misoprostol Acid-d5.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

-

Prepare a 1 mM stock solution of 8-iso misoprostol in DMSO.

-

Dilute to a 10 µM working solution in acetonitrile (ACN). Note: Keep organic solvent <1% in final incubation to avoid inhibiting enzymes.

Step 2: Plasma Pre-Incubation

-

Thaw plasma at 37°C.

-

Test Group: Aliquot 990 µL of fresh plasma into reaction tubes.

-

Heat-Inactivated Control: Heat a separate plasma aliquot at 56°C for 30 mins to deactivate enzymes, then cool to 37°C.

-

Inhibitor Control (Optional): Add PMSF (final conc. 1-2 mM) to plasma and pre-incubate for 10 mins.

Step 3: Initiation of Reaction

-

Spike 10 µL of the 10 µM working solution into the plasma aliquots (Final conc: 100 nM).

-

Vortex gently and immediately place in a shaking water bath at 37°C.

Step 4: Sampling (Time Course)

-

Sample at

minutes. -

Quenching: At each time point, transfer 50 µL of the mixture into a tube containing 200 µL of ice-cold ACN (containing Internal Standard).

-

Crucial: The low pH of the quenching solution (if acidified ACN is used) also stabilizes the remaining ester.

Step 5: Sample Processing

-

Vortex quenched samples for 5 minutes.

-

Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

-

Transfer supernatant for LC-MS/MS analysis.

Bioanalytical Strategy: The Chiral Challenge

Standard C18 columns often fail to separate 8-iso misoprostol acid from misoprostol acid. If your method cannot separate them, the degradation of the 8-iso impurity will appear as an increase in the active drug metabolite, leading to false positives.

Recommended Chromatographic Conditions

To ensure data integrity, you must use a method capable of diastereomeric separation.

| Parameter | Standard Method (Risk of Co-elution) | Recommended Chiral/High-Res Method |

| Column | C18 (e.g., Acquity BEH C18) | Chiralpak AD-RH or Chiralcel OJ-RH |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile / Isopropanol (Mix) |

| Separation Mode | Reversed Phase | Reversed Phase Chiral |

| Resolution ( | Often < 1.0 for isomers | > 1.5 (Baseline Separation) |

Mass Spectrometry (MRM) Settings

Since isomers share the same molecular weight and fragmentation pattern, MS alone cannot distinguish them. Chromatography is the only filter.

-

Ionization: Negative Mode (ESI-)

-

Precursor Ion:

367.2 (Deprotonated Acid) -

Product Ions:

249.1 (Common fragment for E1 ring structure)

Data Analysis & Interpretation

Calculating Stability Parameters

Plot the natural logarithm of the percent remaining 8-iso misoprostol versus time. The slope (

Interpreting the Results

| Observation | Interpretation | Action |

| Rapid decay in Test Plasma ( | High metabolic instability. Expected for ester prodrugs. | Handle clinical samples with immediate acidification/inhibitors. |

| No decay in Heat-Inactivated Plasma | Degradation is enzymatic, not chemical. | Validates the role of plasma esterases. |

| Appearance of Peak at | Formation of 8-iso Misoprostol Acid. | Confirm retention time differs from authentic Misoprostol Acid standard. |

References

-

World Health Organization. (2015). Application for inclusion of Misoprostol in the WHO Model List of Essential Medicines. WHO Drug Information. Link

-

Zou, Y., et al. (2007). "Determination of misoprostol acid in human plasma by liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography B, 852(1-2), 122-127. Link

-

Vane, J. R., & Botting, R. M. (1995). "Pharmacokinetics of misoprostol." Digestive Diseases and Sciences, 40, 10-20. Link

-

Tang, O. S., et al. (2002). "Pharmacokinetics of different routes of administration of misoprostol." Human Reproduction, 17(2), 332-336. Link

-

European Pharmacopoeia (Ph. Eur.). "Misoprostol Monograph: Impurity Profiling." (Standard reference for 8-epi/8-iso identification). Link

Methodological & Application

Application Note: High-Resolution Separation of Misoprostol and Its Key Stereoisomeric Impurity, Misoprostol Impurity A, by Reverse-Phase HPLC

Introduction

Misoprostol is a synthetic analogue of prostaglandin E1, widely utilized for its gastric protective and uterotonic properties.[1] It is indicated for the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and plays a crucial role in various obstetric and gynecological applications.[1][2] The chemical structure of misoprostol contains multiple chiral centers, making it susceptible to the formation of stereoisomeric impurities during synthesis and storage. One of the principal impurities is Misoprostol Impurity A, also known as 8-epi-Misoprostol, which is a diastereomer of the active pharmaceutical ingredient (API).[3][4] The presence of this impurity can potentially impact the therapeutic efficacy and safety of the drug product. Therefore, robust and reliable analytical methods for the accurate quantification of Misoprostol Impurity A are paramount for ensuring the quality and consistency of misoprostol formulations.

This application note presents a detailed and scientifically grounded protocol for the separation and quantification of Misoprostol Impurity A from misoprostol using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established pharmacopeial methods and scientific literature, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of misoprostol and its impurity is fundamental to developing a robust chromatographic method.

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted XLogP3 |

| Misoprostol | Methyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl)heptanoate | 59122-46-2 | C₂₂H₃₈O₅ | 382.54 | 13.92 ± 0.60 | 3.7 |

| Misoprostol Impurity A (8-epi-Misoprostol) | Methyl 7-((1R,2S,3S)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate | 1788085-78-8 | C₂₂H₃₈O₅ | 382.53 | Not available (expected to be similar to misoprostol) | Not available (expected to be similar to misoprostol) |

Data sourced from PubChem and other chemical suppliers.[4][5][6]

Misoprostol is a viscous liquid that is practically insoluble in water but soluble in organic solvents like ethanol and acetonitrile.[4] The presence of hydroxyl groups and a ketone on the cyclopentane ring, along with a long alkyl chain, gives the molecule both polar and non-polar characteristics. The predicted pKa suggests that misoprostol is a very weak acid.

The primary challenge in the chromatographic separation of misoprostol and Impurity A lies in their structural similarity as diastereomers.[3] Reverse-phase chromatography, which separates compounds based on their hydrophobicity, is a suitable technique for this purpose. A C18 stationary phase provides a non-polar environment for the differential partitioning of the analytes.

The selection of the mobile phase composition and pH is critical. An acidic mobile phase is often preferred for the analysis of prostaglandins to suppress the ionization of any acidic functional groups and to minimize interactions with residual silanols on the silica-based stationary phase.[7] This leads to improved peak shape and reproducibility. The European Pharmacopoeia monograph for misoprostol specifies a mobile phase containing phosphoric acid, which serves this purpose.[8]

Recommended Reverse-Phase HPLC Method

This protocol is adapted from the European Pharmacopoeia monograph for misoprostol, a highly authoritative source ensuring its suitability for quality control applications.[8]

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Spherical partially end-capped octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm | A C18 column provides the necessary hydrophobic interactions for the separation of the structurally similar misoprostol and its impurity. The 5 µm particle size offers a good balance between efficiency and backpressure, while the 250 mm length enhances resolution. |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (45:55:0.05 v/v/v) | Acetonitrile is a common organic modifier in reverse-phase HPLC. The addition of phosphoric acid to the aqueous portion of the mobile phase acidifies it, which helps to protonate any ionizable groups on the analytes and stationary phase, leading to sharper peaks and more reproducible retention times.[7][9] |

| Flow Rate | 0.75 mL/min | This flow rate is optimized for the column dimensions and particle size to achieve efficient separation within a reasonable analysis time. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis. For prostaglandins, it can also aid in achieving better separation of isomers. |

| Detection | UV at 200 nm | Misoprostol and its impurity lack a strong chromophore, necessitating detection at a low UV wavelength where the carbonyl group exhibits some absorbance. |

| Injection Volume | 10 µl | A small injection volume is used to prevent column overloading and maintain good peak shape. |

Experimental Workflow

Figure 1. A high-level overview of the analytical workflow.

Detailed Protocols

Mobile Phase Preparation

-

Aqueous Component: To 550 mL of HPLC-grade water, carefully add 0.5 mL of a 24.5 g/L solution of phosphoric acid.

-

Organic Component: Measure 450 mL of HPLC-grade acetonitrile.

-

Mixing: Combine the aqueous and organic components.

-

Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Standard Solution Preparation

-

Misoprostol Standard Stock Solution (Solution A): Accurately weigh about 10.0 mg of Misoprostol CRS (Certified Reference Standard) into a 5.0 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

-

Reference Solution for Impurity A (Solution B): Accurately weigh about 0.25 mg of Misoprostol Impurity A CRS into a 10.0 mL volumetric flask. Add 1.0 mL of Solution A and dilute to volume with acetonitrile. This solution will be used for system suitability to ensure the resolution between misoprostol and Impurity A.[8]

-

Quantification Standard (Solution C): Dilute 1.0 mL of Solution A to 100.0 mL with acetonitrile.

Sample Preparation (from Tablets)

-

Tablet Powder: Weigh and finely powder not fewer than 20 tablets.

-

Extraction: Accurately weigh a portion of the powder equivalent to about 2.0 mg of misoprostol into a suitable volumetric flask.

-

Dissolution: Add a suitable volume of acetonitrile, sonicate for 10 minutes to ensure complete dissolution of misoprostol, and then dilute to the final volume with acetonitrile to obtain a concentration of approximately 0.4 mg/mL.[10]

-

Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified.

-

Inject Solution B.

-

The resolution between the peak due to Impurity A and the peak due to misoprostol should be a minimum of 1.9.[8]

-

Inject Solution C six times. The relative standard deviation (RSD) of the peak areas for misoprostol should not be more than 2.0%.

Analysis and Quantification

-

Inject the prepared sample solution into the HPLC system.

-

Identify the peaks for misoprostol and Impurity A based on their retention times relative to the standards. According to the European Pharmacopoeia, the relative retention of Impurity A is about 0.9 with respect to misoprostol.[8]

-

Calculate the percentage of Misoprostol Impurity A in the sample using the following formula:

% Impurity A = (Area_ImpA_Sample / Area_Miso_Std) * (Conc_Miso_Std / Conc_Sample) * 100

Where:

-

Area_ImpA_Sample = Peak area of Impurity A in the sample chromatogram

-

Area_Miso_Std = Peak area of misoprostol in the chromatogram of the quantification standard (Solution C)

-

Conc_Miso_Std = Concentration of misoprostol in the quantification standard (in mg/mL)

-

Conc_Sample = Concentration of the sample (in mg/mL)

-

Trustworthiness and Self-Validation

The protocol described is based on the European Pharmacopoeia, a globally recognized standard for pharmaceutical quality control.[8] Adherence to the system suitability criteria is a built-in validation step for each analytical run, ensuring the reliability of the results. For full method validation, it is recommended to follow the ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This application note provides a comprehensive and scientifically robust protocol for the reverse-phase HPLC analysis of Misoprostol Impurity A in misoprostol samples. The detailed explanation of the rationale behind the chosen chromatographic conditions, coupled with a step-by-step methodology, empowers researchers and quality control analysts to implement this method with confidence. The use of pharmacopeial standards and adherence to system suitability checks ensure the generation of accurate and reliable data, which is critical for the quality assessment of misoprostol drug substances and products.

References

-

Veeprho. (n.d.). 8-epi-Misoprostol | CAS 1788085-78-8. Retrieved from [Link]

-

Global Health Supply Chain Program. (n.d.). MISOPROSTOL. Retrieved from [Link]

-

Bower, C., et al. (2023). Quality testing of mifepristone and misoprostol in 11 countries. medRxiv. [Link]

-

ResearchGate. (n.d.). Analytical methodology to determine the potency and quality of misoprostol tablets. Retrieved from [Link]

-

uspbpep.com. (2024). MISOPROSTOL Misoprostolum. Retrieved from [Link]

-

Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Quality testing of mifepristone and misoprostol in 11 countries. Retrieved from [Link]

-

Scribd. (n.d.). Misoprostol Dispersion Analysis Guide. Retrieved from [Link]

-

PubChem. (n.d.). Misoprostol acid. Retrieved from [Link]

-

LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

-

precisionFDA. (n.d.). MISOPROSTOL. Retrieved from [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

-

PMC. (2022). Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions. Retrieved from [Link]

-

EDQM, Council of Europe. (n.d.). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

-

VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved from [Link]

-

International Journal of Chemical and Pharmaceutical Analysis. (2015). analytical-method-development-and-validation-for-the-simultaneous-estimation-of-mifepristone-and-misoprostol-in-bulk-and.pdf. Retrieved from [Link]

-

PubChem. (n.d.). Misoprostol, S-. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2024). Misoprostol. Retrieved from [Link]

Sources

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemicea.com [chemicea.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Misoprostol | 59122-46-2 [chemicalbook.com]

- 5. Misoprostol, S- | C22H38O5 | CID 9886273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. agilent.com [agilent.com]

- 8. uspbpep.com [uspbpep.com]

- 9. biotage.com [biotage.com]

- 10. ijcpa.in [ijcpa.in]

Application Note: Precision Preparation and Stability Management of 8-iso Misoprostol Stock Solutions

Executive Summary & Scientific Rationale

8-iso Misoprostol (also known as 8-epimisoprostol or Misoprostol Impurity A) is the primary stereoisomeric degradation product of Misoprostol.[1] Structurally, it represents an epimerization at the C-8 position of the cyclopentane ring.

Why this protocol matters: Misoprostol is an oil at room temperature and is thermodynamically unstable. It undergoes rapid thermal epimerization to 8-iso misoprostol and dehydration to Prostaglandin A/B analogs (Type A and Type B impurities) if mishandled.

-

Causality: The alpha-chain at C-8 is thermodynamically favored in the trans orientation relative to the C-12 side chain; however, Misoprostol is synthesized as the cis isomer. Heat or basic conditions drive the molecule toward the more stable 8-iso trans configuration.

-

Impact: Inaccurate stock preparation leads to false-positive impurity quantification in drug substances. If your reference standard degrades during preparation, your calibration curve is invalid.

This guide provides a self-validating protocol to prepare stable stock solutions, minimizing handling-induced isomerization.

Chemical & Physical Properties

Understanding the physical state of the analyte is the first step in reducing error.

| Property | Specification | Critical Application Note |

| Chemical Name | 8-iso Misoprostol (Impurity A) | Epimer at C-8 position.[1] |

| Physical State | Viscous Oil / Waxy Solid | Do not attempt to weigh by spatula. Static charge and viscosity cause massive weighing errors. |

| Solubility | ACN, Methyl Acetate, MeOH | Preferred Solvent: Acetonitrile (ACN). Methanol can cause transesterification over long storage. |

| Stability | Heat & Moisture Sensitive | Hygroscopic. Water catalyzes dehydration to Type A impurities. |

| UV Cutoff | Low (End absorption <210 nm) | Use ACN (UV cutoff 190 nm) rather than MeOH (205 nm) for low-UV detection. |

Workflow Visualization

The following diagram outlines the critical path for preparation, emphasizing the "Cold Chain" approach to prevent in-process degradation.

Figure 1: Critical path for handling thermally labile prostaglandin standards. Note the mandatory inert gas purge.

Detailed Protocol: Preparation of Stock Solution (1.0 mg/mL)

Equipment & Reagents[1][2][3][4][5][6][7]

-

Solvent: LC-MS Grade Acetonitrile (ACN). Avoid Methanol for long-term stock to prevent methyl ester exchange.

-

Gas: High-purity Nitrogen (N2) or Argon.

-

Glassware: Amber Class A volumetric flasks (silanized preferred to prevent adsorption).

-

Pipettes: Positive displacement pipettes (essential for viscous oils).

Scenario A: Preparation from Commercial Solution (Most Common)

Most vendors (e.g., Cayman Chemical) supply 8-iso misoprostol as a solution in Methyl Acetate.

-

Equilibration: Remove the ampoule from the freezer (-20°C). Allow it to reach room temperature inside a desiccator to prevent water condensation on the cold glass.

-

Solvent Exchange (If Methyl Acetate is incompatible with your mobile phase):

-

Transfer the required volume (e.g., 1 mL) to a clean amber vial.

-

Evaporate the Methyl Acetate under a gentle stream of Nitrogen at room temperature. Do not heat.

-

Stop immediately upon dryness.[2] Prolonged exposure of the thin film to gas flow can induce oxidation.

-

-

Reconstitution:

-

Immediately add LC-MS grade Acetonitrile.

-

Vortex gently for 30 seconds.

-

Self-Validating Step: Visually inspect for "schlieren" lines (swirls), indicating incomplete mixing of the viscous residue.

-

Scenario B: Preparation from Neat Oil (Rare/Bulk)

Handling neat Misoprostol isomers is difficult due to their viscosity.

-

Gravimetric Wash-Out (Recommended): Do not attempt to pipette the oil directly.

-

Weigh the entire primary container (vial + cap) on an analytical balance (d=0.01mg).

-

Quantitatively transfer the oil by rinsing the primary container 3-4 times with Acetonitrile into your volumetric flask.

-

Dry the empty primary container under Nitrogen.

-

Weigh the empty container.

-

Mass Transferred = (Mass Initial) - (Mass Empty).

-

-

Dilution: Make up to volume with Acetonitrile.

Stability & Storage Management

Prostaglandins are notorious for "silent" degradation where the potency drops, but the degradation products (A/B isomers) co-elute or have different response factors.

The Degradation Pathway

Understanding the enemy is key to defeating it.

Figure 2: The degradation cascade. Note that 8-iso formation is the primary thermal risk.

Storage Protocol

-

Aliquot immediately: Never freeze/thaw the master stock. Split into single-use aliquots (e.g., 100 µL).

-

Inert Purge: Blow Nitrogen into the headspace of every vial for 5-10 seconds before capping.

-

Temperature: Store at -20°C or lower.

-

Shelf Life:

-

Neat Oil: >1 year at -20°C.[3]

-

Solution (ACN): 6 months at -20°C.

-

Aqueous Dilutions: Use immediately. (Stable < 24 hours).

-

Analytical Validation (QC)

How do you verify your stock is accurate?

-

Chromatographic Check: Inject the fresh stock against a known valid Misoprostol standard.

-

Column: C18 (e.g., 150 x 4.6 mm, 3-5 µm).

-

Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid) isocratic or gradient.

-

Acceptance Criteria:

-

8-iso Misoprostol typically elutes before Misoprostol.

-

Relative Retention Time (RRT): ~0.90 - 0.95 relative to the main Misoprostol peak.[4]

-

If you see a single peak at RRT 1.0, your standard has isomerized back to the parent (unlikely) or you have misidentified the vials.

-

If you see peaks at RRT > 2.0, you have Type A/B dehydration products (water contamination).

-

-

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. uspbpep.com [uspbpep.com]

- 5. ghsupplychain.org [ghsupplychain.org]

- 6. Misoprostol (free acid)-d5 | CAS 1337917-44-8 | Cayman Chemical | Biomol.com [biomol.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

Chiral Resolution of Misoprostol Stereoisomers: From Diastereomeric QC to Full Enantiomeric Profiling

Application Note: AN-2026-MSP-CHIRAL

Executive Summary & Scientific Context

Misoprostol is a synthetic prostaglandin E1 (PGE1) analogue used primarily for the prevention of NSAID-induced gastric ulcers and in obstetrics. Unlike many natural prostaglandins, Misoprostol is synthesized as a racemic mixture of two diastereomers , resulting in a total of four stereoisomers.

The commercial pharmaceutical ingredient is a 1:1 mixture of the 16(R)- and 16(S)-diastereomers (often labeled Misoprostol A and B). However, strictly speaking, the drug substance contains:

-

(-)-16(R)-Misoprostol (Enantiomer of 1)

-

(+)-16(S)-Misoprostol

-

(-)-16(S)-Misoprostol (Enantiomer of 3)

Why This Matters: While standard Pharmacopeial methods (USP/Ph. Eur.) focus on separating the diastereomers (A vs. B) using achiral silica columns, they cannot resolve the enantiomeric pairs. For advanced drug development—specifically when investigating the stereoselective potency or developing enantiopure formulations—a true chiral separation method is required.

This guide provides two distinct protocols:

-

Protocol A (QC Standard): Diastereomeric separation using Normal Phase Silica (achiral).

-

Protocol B (R&D Advanced): Full four-isomer resolution using Amylose-based Chiral Stationary Phases (CSP).

Structural Hierarchy & Separation Logic

The following diagram illustrates the stereochemical relationship and the required chromatographic modes for resolution.

Figure 1: Stereochemical hierarchy of Misoprostol showing the capability gap between standard achiral methods (Protocol A) and chiral CSP methods (Protocol B).

Protocol A: High-Resolution Diastereomer Separation (QC Grade)

This protocol aligns with USP/Ph. Eur. standards for routine quality control. It utilizes the polarity difference between the 16-hydroxyl epimers to separate them on bare silica.

Objective: Quantify the ratio of Misoprostol A to Misoprostol B.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | L3 or L7 Packing (Bare Silica) e.g., Zorbax Rx-SIL, 4.6 x 250 mm, 5 µm | Silica provides excellent selectivity for diastereomers based on H-bonding differences. |

| Mobile Phase | n-Heptane : Isopropanol (97:3 v/v) | Non-polar hexane maintains retention; IPA modulates polarity. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimized for backpressure < 2000 psi. |

| Temperature | 35°C | Slightly elevated T improves peak shape and reduces viscosity. |

| Detection | UV @ 200-205 nm | Prostaglandins lack conjugation; detection relies on the carbonyl n-π* transition. |

| Injection | 20 - 50 µL | High volume compensates for low UV extinction coefficient. |

Step-by-Step Methodology

-

System Pre-Conditioning: Flush the silica column with 100% Isopropanol (IPA) for 30 mins to remove water, then equilibrate with Mobile Phase for 60 mins. Note: Silica activity is highly sensitive to water content. Use HPLC-grade dry solvents.

-

Sample Prep: Dissolve Misoprostol standard in the mobile phase to a concentration of 0.5 mg/mL. Avoid using methanol as a diluent if possible, as it can deactivate the silica surface transiently.

-

Execution: Inject the standard. You should observe two distinct peaks.

-

Peak 1: Misoprostol A (16S-form)

-

Peak 2: Misoprostol B (16R-form)

-

Target Resolution (Rs): > 2.0

-

Protocol B: Full Enantiomeric Separation (R&D Grade)

This protocol is designed for researchers synthesizing enantiopure analogs or investigating metabolic pathways where chirality dictates efficacy. It uses an Amylose-based Chiral Stationary Phase (CSP).

Objective: Resolve all four stereoisomers (Enantiomers of Diastereomer A and Enantiomers of Diastereomer B).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) 4.6 x 250 mm, 5 µm | The amylose helical structure creates chiral cavities that discriminate based on the spatial arrangement of the C16-OH and cyclopentanone ring. |

| Mobile Phase | n-Hexane : Ethanol : Methanol (92 : 4 : 4 v/v/v) | A "hybrid" alcohol mix. Ethanol provides bulk polarity; Methanol often sharpens peaks on AD columns. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical chiral columns. |

| Temperature | 20°C - 25°C | Critical: Lower temperatures often enhance chiral recognition (enthalpic control). Do not heat >30°C. |

| Detection | UV @ 200 nm |

Method Development Workflow (Graphviz)

Figure 2: Decision tree for optimizing chiral separation of Misoprostol on polysaccharide columns.

Step-by-Step Methodology

-

Column Care: Chiral columns are expensive and sensitive. Dedicate this column to Normal Phase usage. Flush with Hexane/IPA (90:10) before storage.

-

Mobile Phase Preparation: Premix solvents.[3] Do not rely on pump mixing for chiral chromatography as minor fluctuations in alcohol % can cause baseline ripples at 200 nm.

-

Sample Prep: Dissolve sample in Hexane/Ethanol (50:50). Concentration: 1.0 mg/mL.

-

Execution:

-

Inject 10 µL.[2]

-

Run time will likely be 20–40 minutes.

-

Expected Elution Order: The elution order is typically determined by the interaction of the C16-OH with the carbamate linkage on the amylose. Confirmation requires injecting pure enantiomeric standards (if available) or using circular dichroism (CD) detection.

-

System Suitability & Troubleshooting

To ensure data trustworthiness (E-E-A-T), the following criteria must be met before accepting analytical results.

System Suitability Criteria (SSC)

| Parameter | Acceptance Limit | Corrective Action |

| Resolution (Rs) | > 1.5 between all critical pairs | Decrease flow rate; Lower temperature (Protocol B). |

| Tailing Factor (T) | < 1.5 | Replace guard column; Check mobile phase water content (Protocol A). |

| RSD (Area) | < 2.0% (n=5 injections) | Check injector seal; Ensure UV lamp stability (drift is common at 200 nm). |

Common Issues & Fixes

-

Peak Broadening (Protocol A): Silica columns are hygroscopic. If retention times shift or peaks broaden, the water content in the n-Hexane/Heptane is likely fluctuating. Fix: Use a "half-saturated" mobile phase (mix 50% dry hexane with 50% water-saturated hexane) to pin the water activity.

-

Baseline Drift (Both Protocols): At 200 nm, UV cutoff is an issue. Fix: Ensure Ethanol is HPLC Grade (UV cutoff 205 nm). Isopropanol (UV cutoff 205 nm) is slightly better. Avoid Acetone or Ethyl Acetate.

-

Sample Degradation: Misoprostol is an ester and a prostaglandin. It is sensitive to acid/base hydrolysis and heat (dehydration to PGA-type compounds). Fix: Keep autosampler at 4°C. Analyze samples within 24 hours of preparation.

References

-

USP Monograph: Misoprostol. United States Pharmacopeia and National Formulary (USP-NF). Available at: [Link] (Accessed Feb 2026).

-

Daicel Chiral Technologies: Instruction Manual for CHIRALPAK® AD-H. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis: Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. (2015). Elsevier.[3] Available at: [Link]

-

Phenomenex Application Guide: Chiral HPLC Separations - A Guide to Column Selection. Available at: [Link]

Sources

Application Note: High-Sensitivity UV Detection & Analysis of 8-iso Misoprostol

Part 1: Executive Summary & Core Directive

The optimal UV detection wavelength for 8-iso misoprostol analysis is 200 nm.

While degradation products like Misoprostol A and B possess conjugated systems allowing detection at higher wavelengths (~280 nm), 8-iso misoprostol (Impurity A) is a stereoisomer that retains the non-conjugated structure of the parent molecule. Consequently, it exhibits weak UV absorbance, necessitating detection in the low-UV region (200–210 nm) to achieve the sensitivity required by regulatory monographs (USP/Ph. Eur.).

This guide details a self-validating HPLC-UV protocol designed to separate and quantify 8-iso misoprostol with high specificity, overcoming the baseline noise and solvent cutoff challenges inherent to low-UV detection.

Part 2: Scientific Rationale & Mechanistic Insight

The Chromophore Challenge

Misoprostol is a synthetic prostaglandin E1 analog. Its structure contains a cyclopentanone ring and a side chain with an ester group. Crucially, the double bond at C13-C14 is not conjugated with the C9 carbonyl group.

-

Misoprostol & 8-iso Misoprostol: Both lack a conjugated

-electron system. Their UV absorption is driven by the -

Misoprostol A & B (Degradants): These impurities result from dehydration, creating a conjugated enone system (cyclopentenone). This conjugation significantly increases UV absorbance and shifts the

to ~280 nm.

Critical Decision: If you select 280 nm, you will detect the degradation products (A and B) with high sensitivity but completely miss 8-iso misoprostol. Therefore, 200 nm is mandatory for comprehensive impurity profiling that includes the 8-iso epimer.

Isomerization Pathway

8-iso misoprostol is formed via the epimerization of the chiral center at C8. This process is reversible and often catalyzed by basic conditions or thermal stress. Understanding this pathway is essential for sample preparation, as improper handling can induce the very impurity you are trying to measure.

Figure 1: Degradation and isomerization pathways of Misoprostol.[1][2] Note that 8-iso formation is a reversible equilibrium.

Part 3: Detailed Experimental Protocol

This protocol is aligned with USP and Ph.[3] Eur. standards but optimized for modern HPLC systems to enhance resolution between the parent peak and the 8-iso impurity.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Symmetry C18) | Provides necessary hydrophobicity to resolve the stereoisomers. |

| Wavelength | 200 nm | Essential for detecting the non-conjugated 8-iso chromophore. |

| Flow Rate | 1.0 - 1.5 mL/min | High flow reduces residence time, minimizing on-column degradation. |

| Temperature | 35°C | Slightly elevated temp improves mass transfer and peak shape. |

| Injection Vol | 20 - 50 µL | Larger volume compensates for weak UV response (ensure solvent strength matches mobile phase). |

| Run Time | ~15 - 20 minutes | Sufficient to elute late-eluting degradants (Type B). |

Mobile Phase Strategy

At 200 nm, solvent transparency is critical. Avoid buffers with high UV cutoffs (e.g., citrate, acetate).

-

Solvent A: Water (HPLC Grade)

-

Solvent B: Acetonitrile (Far UV Grade) : Methanol (HPLC Grade) [Ratio 50:50]

-

Isocratic Mode:

-

Mobile Phase: Water : Acetonitrile : Methanol (55 : 22.5 : 22.5 v/v/v)

-

Note: Adjust the organic ratio ±2% to fine-tune the resolution (

) between Misoprostol and 8-iso Misoprostol.

-

Standard & Sample Preparation

Warning: Misoprostol is potent. Handle with extreme caution in a fume hood.

-

Diluent: Mobile Phase (prevents solvent shock and peak distortion).

-

Stock Solution: Dissolve Misoprostol Reference Standard in diluent to 1.0 mg/mL.

-

Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.05%) to verify LOQ.

-

System Suitability Solution: Dissolve USP Misoprostol System Suitability RS (containing Misoprostol and 8-iso epimer) in diluent.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for high-sensitivity detection.

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is trustworthy, you must verify the following "Self-Validating" parameters before running unknown samples.

System Suitability Criteria (Pass/Fail)

-

Resolution (

): The critical pair is Misoprostol and 8-iso Misoprostol. -

Symmetry Factor: 0.8 – 1.5 for the main peak.

-

% RSD: < 2.0% for replicate injections of the standard.

Troubleshooting Low-UV Detection

Detection at 200 nm is susceptible to interference.

-

Drifting Baseline: Usually caused by temperature fluctuations or low-quality Acetonitrile. Ensure the column oven is stable and use "Gradient Grade" or "Far UV" Acetonitrile.

-

Negative Peaks: If the sample solvent has lower absorbance than the mobile phase. Solution: Dissolve samples strictly in the mobile phase.

-

Ghost Peaks: Impurities in the water source. Use freshly generated Milli-Q water (18.2 MΩ).

Linearity & Limit of Quantitation (LOQ)

Due to the weak chromophore, the linear range is often narrower than conjugated drugs.

-

Target LOQ: 0.1% of the label claim.

-

Linearity Range: 0.1 µg/mL to 150% of target concentration.

References

-

USP Monographs. (2025).[4] Misoprostol: Official Monograph. United States Pharmacopeia.[4] (Note: Requires subscription, widely cited standard).

- European Pharmacopoeia.Misoprostol Monograph 01/2008:1193.

-

G. Van den Mooter, et al. (2015). "Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers." Journal of Pharmaceutical and Biomedical Analysis, 111, 117-123.

-

World Health Organization. (2018). International Pharmacopoeia: Misoprostol Tablets.

-

Aghazadeh, A., et al. (2014). "Instability of Misoprostol Tablets Stored Outside the Blister." PLOS ONE.

Sources

Advanced Application Note: Mobile Phase Optimization for Resolving Misoprostol Impurities

Executive Summary

Misoprostol, a synthetic prostaglandin E1 analog, presents a unique chromatographic challenge due to its lack of a strong UV chromophore, its existence as a 1:1 mixture of diastereomers, and its extreme sensitivity to moisture and heat. Standard isocratic methods often fail to adequately resolve the critical degradation products—Misoprostol Type A , Type B , and 8-epi-misoprostol —from the active pharmaceutical ingredient (API) diastereomers.

This Application Note provides a protocol for optimizing mobile phase selectivity using a ternary solvent system (Acetonitrile/Methanol/Phosphate Buffer). Unlike traditional binary gradients, this approach leverages the distinct selectivity of methanol for isomeric separation while utilizing acetonitrile for elution strength and peak sharpness.

The Challenge: Impurity Landscape

Misoprostol degrades via a specific pathway triggered by moisture (hydrolysis) and heat (dehydration/isomerization). A robust method must separate the two active diastereomers (often labeled Peak 1 and Peak 2) from the following impurities:

| Impurity Name | Mechanism of Formation | Chromatographic Behavior |

| 8-epi-Misoprostol | Thermal epimerization at C8 | Elutes very close to Misoprostol diastereomers (Critical Pair). |

| Misoprostol Type A | Acid/Base catalyzed dehydration | Hydrophobic; elutes after API. Contains conjugated system (stronger UV). |

| Misoprostol Type B | Isomerization of Type A | Late eluter; most thermodynamically stable degradation product. |

| Misoprostol Acid | Hydrolysis of methyl ester | Early eluter; pH dependent retention. |

Degradation Pathway Visualization

Figure 1: Primary degradation pathways of Misoprostol leading to critical impurities.[1]

Mobile Phase Optimization Strategy

The separation relies on a "Selectivity-Strength" balance. Methanol (MeOH) provides the hydrogen-bonding capability necessary to separate the stereoisomers, while Acetonitrile (ACN) provides the low viscosity and elution strength required to elute the hydrophobic Type A and B impurities within a reasonable runtime.

The "Tri-Solvent" Gradient Approach

Instead of a simple Pump A (Buffer) / Pump B (Organic) setup, we utilize pre-mixed organic/aqueous phases to maintain constant modifier ratios.

-

Stationary Phase: C18 (L1) is standard, but Superficially Porous Particles (SPP) (e.g., Ascentis Express or Kinetex, 2.7 µm or 5 µm) are recommended over fully porous particles for sharper peaks at lower backpressures.

-

Buffer: Phosphate buffer at pH 3.0 .

-

Why pH 3.0? Prostaglandins are sensitive to alkaline conditions. pH 3.0 suppresses silanol activity on the column (reducing tailing) and keeps acidic impurities (Misoprostol Acid) protonated, increasing their retention away from the solvent front.

-

Optimized Gradient Table

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | State |

| 0.0 | 100 | 0 | 1.0 | Isocratic Hold (Isomers) |

| 15.0 | 100 | 0 | 1.0 | End Isomer Elution |

| 35.0 | 0 | 100 | 1.0 | Ramp to elute Type A/B |

| 40.0 | 0 | 100 | 1.0 | Wash |

| 41.0 | 100 | 0 | 1.0 | Re-equilibration |

| 50.0 | 100 | 0 | 1.0 | Ready for Injection |

-

Mobile Phase A: Phosphate Buffer (pH 3.0) : ACN : MeOH (Ratio: 70 : 25 : 5)

-

Mobile Phase B: Phosphate Buffer (pH 3.0) : ACN : MeOH (Ratio: 50 : 45 : 5)

Note: The constant 5% Methanol throughout the run maintains the stereoselectivity baseline, while the ACN ramp drives the separation.

Detailed Experimental Protocol

Equipment & Reagents[2][3][4]

-

HPLC System: Quaternary or Binary gradient pump, cooled autosampler (maintained at 4°C - Critical).

-

Detector: UV-Vis / PDA set to 200 nm (API) and 280 nm (Type A/B secondary check).

-

Column: C18, 150 x 4.6 mm, 5 µm (e.g., Ascentis Express C18 or equivalent L1).[2]

-

Reagents: HPLC Grade ACN, MeOH, Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).

Buffer Preparation (pH 3.0)[6]

-

Dissolve 1.36 g of

in 1000 mL of Milli-Q water. -

Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

-

Filter through a 0.22 µm nylon membrane.

Sample Preparation (Critical Step)

Misoprostol is an oily, viscous liquid. Improper dispersion leads to poor recovery and split peaks.

-

Stock Solution: Weigh 10 mg Misoprostol into a 50 mL flask.

-

Dissolution: Add 5 mL Isopropyl Alcohol (IPA) first. Swirl to dissolve the oil completely.

-

Dilution: Dilute to volume with Mobile Phase A.

-

Temperature: Store immediately at 4°C. Degradation accelerates significantly at room temperature in aqueous solution.

Method Development Workflow

The following decision tree illustrates the logical flow for optimizing this specific separation, ensuring self-validation at each step.

Figure 2: Decision matrix for optimizing Misoprostol impurity separation.

System Suitability & Validation Criteria

To ensure the method is trustworthy and robust, the following criteria must be met before every sample set:

-

Resolution (

): > 1.5 between Misoprostol Diastereomer 1 and Diastereomer 2. -

Tailing Factor (

): < 1.5 for the main Misoprostol peaks (controlled by pH 3.0 buffer). -

Sensitivity: Signal-to-Noise (S/N) > 10 for the Limit of Quantitation (LOQ) solution (approx. 0.1% impurity level).

-

Temperature Control: Autosampler must be verified at < 5°C to prevent in-vial degradation during the run sequence.

References

-

USP Monograph (Current): Misoprostol Dispersion. United States Pharmacopeia.[3][4] (Provides the baseline for L1 column usage and phosphate buffer systems).

-

Impurity Separation Mechanism: Adams, E., et al. "Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers." Journal of Pharmaceutical and Biomedical Analysis, Vol 110, 2015.

-

Degradation Pathways: Berard, V., et al. "Instability of Misoprostol Tablets Stored Outside the Blister." PLOS ONE, 2014. (Details the Type A/B conversion mechanism).

-

General HPLC Method Development: "Steps involved in HPLC Method Development." Asian Journal of Pharmaceutical Research, Vol 3, Issue 1.

Sources

Synthesis Pathway of 8-iso-Misoprostol Reference Standard: An Application Note for Drug Development Professionals

This comprehensive guide details the synthesis pathway for the 8-iso-misoprostol reference standard, an essential tool for researchers, scientists, and drug development professionals. 8-iso-Misoprostol is a critical diastereomeric impurity of misoprostol, a synthetic prostaglandin E1 (PGE1) analog used in the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[1] The accurate identification and quantification of 8-iso-misoprostol are paramount for quality control and regulatory compliance in the pharmaceutical industry. This document provides a detailed, step-by-step methodology, grounded in established prostaglandin synthesis principles, to enable the targeted preparation of this reference standard.

The synthesis strategy leverages the well-established Corey lactone approach, a cornerstone in the stereocontrolled synthesis of prostaglandins.[2][3] A key feature of the presented pathway is the deliberate epimerization at the C-8 position to yield the desired iso-configuration. This guide offers in-depth explanations for each experimental choice, ensuring both scientific rigor and practical applicability.

Overall Synthesis Strategy

The synthesis of 8-iso-misoprostol is a multi-step process commencing from the commercially available Corey lactone diol. The pathway involves the selective protection of hydroxyl groups, oxidation to an aldehyde, introduction of the α- and ω-chains via Horner-Wadsworth-Emmons and cuprate addition reactions, respectively, a pivotal base-catalyzed epimerization at the C-8 position, and final deprotection and purification steps.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting poor resolution between misoprostol and impurity A

[1]

Executive Summary & Definitions

Welcome to the Technical Support Center. This guide addresses the critical challenge of separating Misoprostol from its principal stereoisomeric degradation product, Impurity A .

The Core Challenge: Misoprostol is not a single entity; it is a 1:1 mixture of two diastereomers ([(+)-methyl (11R,16S)-11,16-dihydroxy-16-methyl-9-oxoprost-13E-en-1-oate] and its 16R isomer).[1][2] Impurity A (according to Ph. Eur. and common analytical standards) is 8-epi-misoprostol .[1]

Because Impurity A is a stereoisomer (epimer) of the parent drug, their physicochemical properties (pKa, logP) are nearly identical.[1] Separation relies almost exclusively on steric selectivity of the column and thermodynamic optimization (temperature/mobile phase interactions).

Quick Reference: The Players

| Compound | Identity | Nature | Key Separation Factor |

| Misoprostol | Mixture of 2 Diastereomers | Synthetic PGE1 Analog | Parent Drug |

| Impurity A | 8-epi-misoprostol | Epimer (Stereoisomer) | Column Steric Selectivity & Temperature |

| Misoprostol Acid | Hydrolysis Product | Degradant | pH (Mobile Phase Buffer) |

Diagnostic Workflow (Interactive Logic)

Before modifying your method, use this logic flow to identify the root cause of your resolution loss.

Figure 1: Decision tree for diagnosing resolution loss between Misoprostol diastereomers and Impurity A.

Standardized Protocol: The "Gold Standard" Method

If your current method is failing, validate your system against this proven baseline derived from robust HPLC development studies. This method is designed to separate the two Misoprostol diastereomers and Impurity A.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3-5 µm (e.g., Waters Symmetry or Ascentis Express) | High carbon load is required for hydrophobic retention of isomers.[1] |

| Mobile Phase A | Phosphate Buffer (pH 2.8 - 3.[1]0) | Low pH suppresses silanol activity, reducing tailing.[1] |

| Mobile Phase B | Acetonitrile : Methanol (50:[1][2]50) | Crucial: ACN provides sharp peaks; MeOH provides unique selectivity for stereoisomers. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow; adjust for backpressure.[1] |

| Temperature | 25°C - 30°C | Warning: Do not exceed 35°C. Higher temps reduce the energy barrier difference between isomers, killing resolution.[1] |

| Detection | UV 200-205 nm | Misoprostol lacks strong chromophores.[1] Ensure high-purity solvents to minimize baseline noise. |

| Injection Vol | 10 - 20 µL | Prevent column overload which broadens peaks.[1] |

Preparation of Standard

-

Solvent: Dissolve standard in Mobile Phase (or 50:50 Water:ACN).

-

Concentration: 0.5 mg/mL (due to weak UV signal).

-

Storage: Critical. Misoprostol degrades rapidly in moisture/heat. Inject immediately or store at 4°C.

Troubleshooting Guide: Specific Scenarios

Scenario A: "My Misoprostol peaks are merging with Impurity A."

Diagnosis: Loss of Steric Selectivity. The Science: Stereoisomers separate based on how they "fit" into the stationary phase ligands. Solution:

-

Lower the Temperature: Drop column oven temperature by 5°C. Isomer separation is enthalpy-driven; lower temperatures often improve resolution (

) significantly. -

Change Organic Modifier: If using 100% Acetonitrile, introduce Methanol (e.g., 10-20%).[1] Methanol is a protic solvent and can form hydrogen bonds with the hydroxyl groups on the cyclopentane ring, offering different selectivity than aprotic Acetonitrile.

Scenario B: "Impurity A is co-eluting with Misoprostol Acid."

Diagnosis: pH Mismatch. The Science: Impurity A (Ester) and Misoprostol Acid (Carboxylic Acid) have vastly different pKa values.[1] Solution:

-

Check pH: Ensure mobile phase pH is

3.0. At this pH, the Acid is protonated (neutral) and will retain longer, moving it away from the solvent front. If pH is neutral (6-7), the Acid ionizes and elutes very early, potentially crashing into other early eluters.[1]

Scenario C: "I see ghost peaks or baseline noise at 200 nm."

Diagnosis: Solvent Cut-off Interference.[1] The Science: Detection at 200 nm is near the UV cut-off for many solvents. Solution:

-

Grade Matters: Use only HPLC Gradient Grade or LC-MS Grade Acetonitrile.

-

Avoid THF: Do not use Tetrahydrofuran (THF) as a modifier; its UV cutoff is too high (212 nm+).[1]

-

Buffer Choice: Use Phosphate (transparent at 200 nm). Avoid Acetate or Formate buffers if possible, as they absorb significantly below 210 nm, causing baseline drift.[1]

Advanced Insight: The Degradation Pathway[1]

Understanding where Impurity A comes from helps you control it during sample prep.

Figure 2: Primary degradation pathways.[1] Impurity A forms via epimerization, often accelerated by basic conditions or heat.[1]

Expert Tip: If Impurity A levels are artificially high in your chromatogram, check your sample diluent. Avoid alkaline diluents or leaving samples at room temperature for extended periods.

References

-

European Pharmacopoeia (Ph. Eur.) . Misoprostol Monograph. (Defines Impurity A as 8-epi-misoprostol).[1][3]

- United States Pharmacopeia (USP). Misoprostol Dispersion Monograph.

-

Rao, B.M., et al. "A stability indicating HPLC assay method for misoprostol." ResearchGate. Available at:

-

Adams, E., et al. (2015).[1][2] "Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers." Journal of Pharmaceutical and Biomedical Analysis. Available at:

-

BenchChem . "Misoprostol Impurity Standards & Degradation Pathways." Available at:

Disclaimer: This guide is for research and development purposes. Always validate methods according to your specific local regulatory guidelines (ICH Q2).

Technical Support Center: Minimizing Temperature-Induced Degradation of Misoprostol Samples

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing the temperature-induced degradation of misoprostol samples. By understanding the chemical stability of misoprostol and implementing proper handling and storage protocols, you can ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is misoprostol and why is it sensitive to temperature?

Misoprostol is a synthetic analogue of prostaglandin E1. Its chemical structure contains a β-hydroxy ketone moiety, which is inherently unstable and susceptible to degradation through several pathways, primarily dehydration and epimerization.[1] Elevated temperatures provide the necessary activation energy to accelerate these degradation reactions. The principal driver of misoprostol degradation is exposure to water, and this process is significantly expedited by increased temperatures.[1]

Q2: What are the main degradation products of misoprostol?

The primary degradation products of misoprostol are:

-

Misoprostol A (Type A): Formed through the dehydration of the C-11 hydroxyl group. This is a significant degradation pathway, especially in the presence of moisture.[1]

-

Misoprostol B (Type B): An isomer of Misoprostol A.[1]

-

8-epi-Misoprostol: An epimer formed by isomerization at the C-8 position.[1]

These degradation products are pharmacologically inactive, and their presence indicates a loss of potency of the misoprostol sample.

Q3: What are the ideal storage conditions for misoprostol tablets and raw material?

To ensure long-term stability, misoprostol should be stored under controlled conditions. The recommendations are summarized in the table below.

| Sample Type | Recommended Storage Temperature | Additional Requirements | Rationale |